(4,5-Difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Description
This boronic acid derivative features a phenyl ring substituted with two fluorine atoms at positions 4 and 5, a pyrrolidin-1-ylsulfonyl group at position 2, and a boronic acid (-B(OH)₂) moiety. For example:
- Molecular formula: Analogous compounds (e.g., 4,5-difluoro-2-((4-methylpiperidin-1-yl)sulfonyl)phenylboronic acid) have the formula C₁₂H₁₆BF₂NO₄S ().
- Molecular weight: ~319–320 g/mol ().
- Applications: Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science ().
Properties
IUPAC Name |
(4,5-difluoro-2-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF2NO4S/c12-8-5-7(11(15)16)10(6-9(8)13)19(17,18)14-3-1-2-4-14/h5-6,15-16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTATFGJGDLJQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1S(=O)(=O)N2CCCC2)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
- Preparation of aryl halide or pseudohalide precursor: The aromatic ring bearing the fluorine and sulfonyl groups is first functionalized with halogen substituents (e.g., bromide or chloride).
- Palladium-catalyzed borylation: The aryl halide undergoes cross-coupling with B2pin2 in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and an appropriate base such as potassium acetate (KOAc).
- Hydrolysis of boronate esters: The boronic ester is hydrolyzed to yield the free boronic acid.
Research Findings:
- Miyaura's protocol demonstrated high yields (up to 88%) for arylboronic esters, with subsequent hydrolysis providing the free acid in moderate yields (~64%).
- The choice of ligand (e.g., dppf) and catalyst (Pd(dba)2) significantly influences conversion efficiency.
- Alternative boron sources such as HBpin or HBcat are also employed, often requiring tertiary amines like Et3N as bases.
Application to the Target Compound:
- Starting from a suitably halogenated (fluorinated and sulfonylated) aromatic precursor, the borylation can be performed under optimized conditions to incorporate the boronic acid functionality.
Ortho-Lithiation Followed by Borylation
For regioselective functionalization, ortho-lithiation of the aromatic ring is employed, especially when direct halogenation is challenging or when specific positional substitution is required.
Procedure:
- Generation of LDA or n-BuLi: The aromatic sulfonyl fluoride undergoes ortho-lithiation using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (-78°C).
- In situ quenching: The lithiation intermediate is quenched with triisopropyl borate, forming a boronic ester.
- Hydrolysis: The ester is hydrolyzed with aqueous acid to yield the boronic acid.
Research Findings:
Application to the Target Compound:
- Starting from a benzenesulfonyl fluoride derivative, ortho-lithiation followed by boron quench yields the desired boronic acid with high positional fidelity.
Functional Group Transformations and Purification
Post-borylation, the compounds are purified via trituration, chromatography, or recrystallization. The boronic acids are often isolated as crystalline solids, with yields ranging from 58% to 64% depending on the method.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Catalyst/Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Palladium-catalyzed borylation | Aromatic halide (fluoro/sulfonyl substituted) | Pd(dppf)Cl2, B2pin2, KOAc | Reflux, inert atmosphere | 88% (ester), 64% (acid) | Widely used, versatile |
| Ortho-lithiation/borylation | Benzenesulfonyl fluoride | n-BuLi, triisopropyl borate | -78°C, THF, inert atmosphere | 59% | Regioselective, high fidelity |
| Alternative boron sources | Aromatic halides | HBpin, HBcat | Mild, rapid | Variable | Cost-effective, faster |
Notes and Considerations
- Functional group compatibility: The presence of fluorine and sulfonyl groups necessitates careful selection of reaction conditions to prevent side reactions or deactivation of catalysts.
- Reaction optimization: Catalyst loading, ligand choice, temperature, and solvent significantly influence yields and purity.
- Purification: Crystallization and chromatography are essential to isolate high-purity boronic acids suitable for further synthetic steps.
Chemical Reactions Analysis
Types of Reactions
(4,5-Difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of strong acids or bases and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group may yield boronic esters, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring.
Scientific Research Applications
Organic Synthesis
(4,5-Difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. This application is crucial for creating complex organic molecules in pharmaceuticals and materials science.
The compound has potential applications in drug development, particularly in creating biologically active molecules such as enzyme inhibitors or receptor ligands. Its unique structure allows it to interact with various biological targets.
Case Study:
Research indicates that similar boronic acids exhibit antimicrobial properties. For instance, studies on related compounds have shown effectiveness against pathogens like Escherichia coli and Candida albicans, suggesting that this compound may also possess similar antimicrobial activity due to its structural characteristics .
Industrial Applications
In industrial settings, this compound is utilized in the synthesis of advanced materials and as a catalyst in various processes. Its ability to facilitate reactions makes it valuable in the production of specialty chemicals.
Mechanism of Action
The mechanism by which (4,5-Difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid exerts its effects depends on its specific application. In the context of Suzuki-Miyaura coupling, the compound acts as a nucleophilic partner, transferring its boronic acid group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . The molecular targets and pathways involved in other applications, such as enzyme inhibition, would depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Functional Group Analysis
The compound’s uniqueness lies in its difluoro substitution and pyrrolidine sulfonyl group , which influence electronic properties, solubility, and binding interactions. Below is a comparison with structurally or functionally related boronic acids:
* Estimated based on analogs in and .
Key Differences
Substituent Effects: The pyrrolidine sulfonyl group (5-membered ring) in the target compound may confer distinct steric and electronic properties compared to piperidine (6-membered, ) or piperazine (6-membered with two N atoms, ) analogs. Fluorine atoms at positions 4 and 5 enhance electrophilicity and metabolic stability compared to non-fluorinated analogs like B5 ().
Biological Activity :
- The methoxyethyl-substituted boronic acid in showed potent HDAC inhibition (1 µM vs. 1.5 µM for trichostatin A). The target compound’s sulfonyl group may similarly enhance protein binding but requires empirical validation.
Synthetic Utility :
- Commercial biphenyl boronic acids () are more cost-effective for coupling reactions, whereas the target compound’s complex substituents likely require custom synthesis (e.g., multi-step sulfonylation and boronation).
Research Implications
- Drug Discovery : Fluorinated boronic acids are promising enzyme inhibitors due to their ability to form reversible covalent bonds with catalytic residues (e.g., HDACs in ).
- Material Science : Suzuki coupling applications () suggest utility in creating conjugated polymers or probes, though solubility challenges may arise from the sulfonyl group.
Biological Activity
(4,5-Difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a boronic acid derivative known for its unique structural features, including difluoro and pyrrolidinyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a reagent in organic synthesis and as a precursor for biologically active molecules.
- IUPAC Name : (4,5-difluoro-2-pyrrolidin-1-ylsulfonylphenyl)boronic acid
- CAS Number : 1704066-91-0
- Molecular Formula : C10H12B F2N O4S
- Molecular Weight : 278.093 g/mol
The biological activity of this compound primarily involves its role as an inhibitor in various biochemical pathways. It acts through the reversible formation of covalent bonds with specific proteins, thereby modulating their activity. This mechanism is particularly relevant in the context of enzyme inhibition and receptor binding.
1. Anticancer Activity
Research indicates that boronic acids can inhibit the proliferation and migration of cancer cells. For instance, studies have shown that phenylboronic acids effectively reduce the activity of Rho family GTPases in metastatic prostate cancer cells, which are crucial for cell motility and invasion . The introduction of difluoro and pyrrolidinyl groups may enhance the potency and selectivity of these compounds against cancer cells.
2. Antibacterial and Antifungal Properties
Boronic acids, including derivatives like this compound, have demonstrated antibacterial and antifungal activities. Research has highlighted that certain boronic compounds can inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic processes .
3. Enzyme Inhibition
The compound is also investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of carbonic anhydrase, which plays a critical role in maintaining pH homeostasis within cells .
Study 1: Inhibition of Cancer Cell Migration
A study published in PubMed demonstrated that phenylboronic acids were more effective than traditional boric acid in inhibiting the migration of prostate cancer cells. The treatment with phenylboronic acid resulted in decreased activity of RhoA, Rac1, and Cdc42 proteins, which are essential for cell motility .
Study 2: Antimicrobial Activity Assessment
In another investigation focusing on the antimicrobial properties of boronic acids, it was found that certain derivatives exhibited significant antibacterial effects against strains like Bacillus cereus. This suggests a promising avenue for developing new antibacterial agents based on boronic acid structures .
Data Summary
| Property | Value |
|---|---|
| IUPAC Name | (4,5-difluoro-2-pyrrolidin-1-ylsulfonylphenyl)boronic acid |
| CAS Number | 1704066-91-0 |
| Molecular Formula | C10H12B F2N O4S |
| Molecular Weight | 278.093 g/mol |
| Biological Activities | Anticancer, Antibacterial |
| Mechanism | Enzyme inhibition |
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing (4,5-Difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid?
- Methodological Answer : Synthesis typically involves sequential functionalization of a halogenated aromatic precursor. A halogenated phenyl ring (e.g., 2,4,5-trifluorophenyl) undergoes sulfonation with pyrrolidine sulfonyl chloride to introduce the pyrrolidin-1-ylsulfonyl group. Subsequent Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) introduces the boronic acid moiety. Purification via column chromatography or recrystallization ensures product integrity .
Q. How is this compound characterized post-synthesis to confirm structural fidelity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) is critical for verifying substituent positions and boron coordination. High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity is assessed via high-performance liquid chromatography (HPLC), while LC-MS/MS detects trace impurities (e.g., residual boronic esters or sulfonation byproducts) down to 1 ppm levels .
Q. What role does the boronic acid group play in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : The boronic acid acts as a nucleophile, undergoing transmetallation with a palladium catalyst to form a Pd-aryl intermediate. This reacts with an aryl halide to form biaryl products. Key factors include pH (neutral to mildly basic conditions), solvent polarity (e.g., THF/H₂O mixtures), and the use of ligands like triphenylphosphine to stabilize the catalyst .
Advanced Research Questions
Q. How can researchers optimize reaction conditions when using this compound in cross-coupling reactions?
- Methodological Answer : Optimization involves screening catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), ligands (e.g., SPhos vs. XPhos), and solvents (e.g., DMF for polar substrates). Temperature (room temp vs. reflux) and base selection (K₂CO₃ vs. CsF) significantly impact yields. Kinetic studies using in situ NMR or GC-MS help identify rate-limiting steps .
Q. What strategies mitigate hydrolysis of the boronic acid group during storage or aqueous reactions?
- Methodological Answer : Stabilization methods include:
- Storing as a boronic ester (e.g., pinacol ester) under inert atmospheres.
- Adding diols (e.g., mannitol) to aqueous solutions to form reversible complexes, reducing free boronic acid degradation.
- Lyophilization for long-term storage, with desiccants to prevent moisture ingress .
Q. How can trace impurities (e.g., genotoxic boronic acids) be detected and quantified in this compound?
- Methodological Answer : LC-MS/MS with a C18 column and mobile phases containing ammonium acetate (pH 6.5) or sodium 1-octanesulfonate (pH 4.6) enables sensitive detection. Validation follows ICH guidelines: linearity (0.1–10 ppm), LOD/LOQ (0.03/0.1 ppm), and spike-recovery tests (85–115% accuracy) .
Q. How does the pyrrolidin-1-ylsulfonyl group influence reactivity compared to other sulfonamide substituents?
- Methodological Answer : The pyrrolidinyl group enhances solubility in polar aprotic solvents (e.g., DMSO) and stabilizes intermediates via intramolecular hydrogen bonding. Comparative studies with piperidine or morpholine sulfonyl analogs show slower oxidation rates due to reduced electron-withdrawing effects, as evidenced by hydrogen peroxide-mediated conversion to phenols .
Q. What are the challenges in using this compound under oxidative conditions, and how can they be addressed?
- Methodological Answer : The boronic acid group is prone to oxidation, forming phenolic byproducts. Stability studies (e.g., H₂O₂ exposure) reveal that electron-withdrawing substituents (e.g., fluorine) accelerate oxidation. Mitigation strategies include:
- Using antioxidants (e.g., BHT) in reaction mixtures.
- Designing boronic esters with diols (e.g., pinacol) that resist hydrolysis and oxidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
